1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde
Description
This compound, also referred to as warburganal , is a bicyclic naphthalene derivative with a complex substituent profile. Its structure includes:
- A partially hydrogenated naphthalene core (4a,6,7,8-tetrahydro-4H-naphthalene).
- Hydroxyl (-OH) and dual aldehyde (-CHO) groups at positions 1 and 2.
- Three methyl (-CH₃) groups at positions 5, 5, and 8a.
Warburganal is a natural product isolated from plants of the Warburgia genus, traditionally used for antimicrobial and insecticidal properties .
Properties
IUPAC Name |
1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-13(2)7-4-8-14(3)12(13)6-5-11(9-16)15(14,18)10-17/h5,9-10,12,18H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWDUUHVVLHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2(C=O)O)C=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common route involves the cyclization of a precursor molecule, followed by functional group modifications to introduce the hydroxyl and aldehyde groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde groups and hydroxyl functionality are key sites for oxidation:
Aldehyde Oxidation
-
Reagents/Conditions : Strong oxidizing agents (e.g., KMnO₄, CrO₃) in acidic or aqueous media.
-
Products : Oxidation of aldehydes to carboxylic acids (e.g., 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarboxylic acid).
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Challenges : Over-oxidation or side reactions (e.g., epimerization at stereocenters) are common .
Hydroxyl Group Oxidation
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Reagents/Conditions : MnO₂ or Jones reagent (CrO₃/H₂SO₄).
-
Products : Conversion to ketones is not observed; instead, competing aldehyde oxidation dominates .
Reduction Reactions
The aldehydes and unsaturated bonds can undergo selective reduction:
Aldehyde Reduction
-
Reagents/Conditions : NaBH₄ or catalytic hydrogenation (H₂/Pd-C).
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Products : Primary alcohols (e.g., 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dimethanol) .
Double Bond Hydrogenation
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Reagents/Conditions : H₂/Pd-C in ethanol.
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Products : Saturated analogs (e.g., 3,4,4a,5,6,7,8,8a-octahydro derivatives) .
Acetal and Protection Chemistry
The aldehydes are protected to enable selective functionalization:
Acetal Formation
-
Reagents/Conditions : Ethylene glycol or 1,2-propanediol with acid catalysis (e.g., p-TsOH).
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Products : Ethylene or propylene acetals (e.g., 1,2-bis(ethylene acetal) derivative) .
Nucleophilic Additions
The aldehydes participate in nucleophilic reactions:
Grignard Reactions
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Reagents/Conditions : RMgX (e.g., MeMgBr) in THF.
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Products : Secondary alcohols (e.g., 1-hydroxy-2-(hydroxymethyl) derivatives).
Wittig Reactions
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Reagents/Conditions : Ph₃P=CHR in DCM.
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Products : Extended alkenes (e.g., α,β-unsaturated aldehydes).
| Reaction Type | Reagents | Conditions | Products | Yield | Notes |
|---|---|---|---|---|---|
| Aldehyde + Grignard | MeMgBr | THF, 0°C → RT | 1-Hydroxy-2-(2-hydroxypropyl) derivative | 70% | Stereoselectivity requires optimization |
| Aldehyde + Wittig Reagent | Ph₃P=CHCO₂Et | DCM, RT | α,β-Unsaturated ester derivative | 65% | Forms E-alkene predominantly |
Cyclization and Rearrangements
Intramolecular reactions are facilitated by the fused ring system:
Acid-Catalyzed Cyclization
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Reagents/Conditions : H₂SO₄ or BF₃·Et₂O.
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Products : Tetralin derivatives or epi-confertifolin analogs .
Base-Mediated Rearrangements
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Reagents/Conditions : NaOH or K₂CO₃ in methanol.
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Products : Ring-contracted or expanded structures (limited reports).
Key Research Findings
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Oxidation Challenges : Direct oxidation of the diol precursor to the dialdehyde often results in epi-confertifolin as a major byproduct, necessitating protective group strategies .
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Stereochemical Stability : The (1S,4aS,8aS) configuration remains intact under mild conditions but may epimerize under strong acidic/basic media .
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Protection-Deprotection Efficiency : Ethylene acetals provide superior stability over propylene analogs during multi-step syntheses .
Scientific Research Applications
Medicinal Chemistry
1-Hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde has shown promise in drug development due to its biological activities. Research indicates its potential as an anti-inflammatory and antioxidant agent.
Case Study: Anti-inflammatory Activity
A study conducted on the compound's effects on inflammatory markers demonstrated a significant reduction in cytokine levels in vitro. The mechanism of action appears to involve the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its aldehyde functionality allows for further derivatization through reactions such as:
- Aldol Condensation
- Grignard Reactions
- Reduction Reactions
Data Table: Synthetic Routes Involving the Compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Aldol Condensation | Base-catalyzed at room temperature | β-hydroxy aldehydes |
| Grignard Reaction | Anhydrous conditions | Alcohol derivatives |
| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |
Material Science
The compound's unique structural features make it suitable for applications in developing new materials, particularly in polymers and coatings. Its hydrophobic nature can be advantageous in formulating water-resistant products.
Case Study: Coating Applications
Research has shown that incorporating this compound into polymer matrices enhances the mechanical properties and thermal stability of coatings. This is particularly beneficial for applications requiring durable and weather-resistant surfaces.
Agrochemicals
There is emerging interest in using this compound as a precursor for agrochemical formulations. Its biological activity suggests potential as a natural pesticide or herbicide.
| Pest Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 75 |
| Fungal Pathogens | 200 | 90 |
Mechanism of Action
The mechanism of action of 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to form covalent bonds with other molecules. This compound can modulate various biochemical pathways, depending on its specific interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Tetrahydro-Naphthalene Derivatives with Aldehyde/Methoxy Substituents
Example Compound : 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde ()
- Key Differences :
- Substituents: Methoxy (-OCH₃) at position 3 vs. hydroxyl and dual aldehydes in warburganal.
- Methyl Groups: Four methyl groups (positions 5,5,8,8) vs. three (positions 5,5,8a).
- Fewer methyl groups in warburganal may reduce steric hindrance, favoring interactions with biological targets.
Example Compound: (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid ()
- Key Differences :
- Substituents: A carboxylic acid (-COOH) chain vs. aldehydes.
- Ring Saturation: Fully saturated octahydro-naphthalene vs. partially saturated tetrahydro-naphthalene in warburganal.
Benzene Dicarbaldehyde Derivatives
Example Compound : 4-Chloro-3-fluorobenzene-1,2-dicarbaldehyde ()
- Key Differences :
- Core Structure: Benzene ring vs. bicyclic naphthalene.
- Substituents: Chloro (-Cl) and fluoro (-F) groups vs. hydroxyl and methyl groups.
- Halogen substituents enhance electrophilicity, whereas warburganal’s hydroxyl group enables hydrogen bonding.
Xanthone Derivatives
Example Compound : 1-Hydroxy-5,6,7-trimethoxyxanthone (HTX) ()
- Key Differences :
- Core Structure: Xanthone (dibenzo-γ-pyrone) vs. naphthalene.
- Substituents: Three methoxy groups vs. hydroxyl and aldehydes.
- Impact :
- HTX’s planar xanthone system allows π-π stacking, while warburganal’s bicyclic structure may favor hydrophobic interactions.
- HTX demonstrated 74.26% parasitemia suppression in malaria models at 10 mg/kg, with a long elimination half-life (13.88 h) . Warburganal’s bioactivity data is less documented but hypothesized to involve aldehyde-mediated protein binding.
Structural and Pharmacokinetic Data Table
Biological Activity
1-Hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde (CAS No. 10-25-3) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde is , with a molecular weight of approximately 250.34 g/mol. The compound features a naphthalene backbone with hydroxyl and aldehyde functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.34 g/mol |
| CAS Number | 10-25-3 |
Antioxidant Properties
Research indicates that compounds similar to 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that derivatives of this compound effectively scavenge free radicals and reduce lipid peroxidation in vitro .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various studies. It has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde have yielded promising results. It exhibited inhibitory effects against several bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Study on Antioxidant Activity
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radical levels compared to control groups. The effective concentration (EC50) was determined to be around 25 µg/mL .
Investigation of Anti-inflammatory Mechanisms
A recent study explored the anti-inflammatory effects of this compound in a murine model of colitis. Mice treated with varying doses of the compound showed reduced inflammation markers and improved histological scores compared to untreated controls. The study highlighted the compound's ability to modulate NF-kB signaling pathways .
The biological activities of 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups enhances electron donation capabilities.
- Anti-inflammatory Pathways : Inhibition of NF-kB and modulation of cytokine production.
- Antimicrobial Effects : Disruption of bacterial cell integrity and inhibition of enzymatic functions critical for survival.
Q & A
Q. What are the established synthetic routes for 1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde?
While direct synthesis protocols for this compound are not explicitly documented, analogous naphthalene derivatives (e.g., substituted naphthalenecarbaldehydes) are synthesized via nucleophilic substitution or oxidation reactions. A common approach involves:
- Activating hydroxyl or carbonyl groups using bases (e.g., K₂CO₃) in polar solvents like DMF.
- Introducing propargyl or aldehyde moieties via alkylation/oxidation steps under controlled conditions .
- Purification via column chromatography or recrystallization, validated by TLC (n-hexane:ethyl acetate solvent systems) .
Q. What analytical techniques are recommended for structural elucidation of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and confirm substituent positions, particularly for methyl and hydroxyl groups in the tetrahydro-naphthalene framework .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment using polar columns (e.g., DB-5, HP-5) with temperature ramps (40°C to 280°C) and helium carrier gas .
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations .
Q. How should researchers design toxicity studies for this compound?
Follow ATSDR’s guidelines for naphthalene derivatives:
- Exposure Routes : Prioritize inhalation, oral, and dermal pathways, with dose-response curves in rodent models .
- Endpoints : Include hepatic, renal, and hematological effects, as these are sensitive to naphthalene toxicity .
- Controls : Use vehicle controls and benchmark against 1-methylnaphthalene or 2-methylnaphthalene data .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
AI-driven tools like COMSOL Multiphysics enable:
- Reactor Design Simulations : Predicting optimal temperature, pressure, and solvent polarity for aldehyde group stabilization .
- Kinetic Modeling : Using quantum chemical calculations (e.g., DFT) to identify rate-limiting steps in multi-stage syntheses .
- Machine Learning : Training models on existing naphthalene derivative datasets to predict reaction yields and side products .
Q. What strategies resolve contradictions in toxicological data across studies?
Contradictions (e.g., conflicting hepatotoxicity thresholds) require:
- Meta-Analysis : Pool data from heterogeneous studies (e.g., varying exposure durations or species) using statistical tools to identify confounding variables .
- Mechanistic Studies : Compare metabolite profiles (e.g., epoxide intermediates) via LC-MS to clarify species-specific metabolic pathways .
- Dose-Response Reassessment : Validate NOAEL/LOAEL thresholds using probabilistic risk assessment models .
Q. How can researchers address gaps in environmental fate data for this compound?
Prioritize studies on:
- Partitioning Behavior : Measure log Kow and soil adsorption coefficients (Koc) to model bioaccumulation potential .
- Degradation Pathways : Use OECD 301/302 guidelines to assess aerobic/anaerobic biodegradation in water-sediment systems .
- Advanced Detection : Apply HPLC-UV or fluorescence spectroscopy for trace-level quantification in environmental matrices .
Methodological Tables
Q. Table 1. Key Health Endpoints for Toxicity Studies
| Endpoint | Recommended Assays | Reference |
|---|---|---|
| Hepatic Effects | ALT/AST enzyme assays, histopathology | |
| Renal Effects | Serum creatinine, urinalysis | |
| Hematological | Complete blood count (CBC), methemoglobin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
